Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)10-12(11-15)4-9-17/h9,12H,4-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNISJKQSAKEWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Oxidation of 7-Azaspiro Nonane Derivatives
One established route to synthesize this compound involves the oxidation of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate derivatives. This method typically uses oxalyl chloride and dimethyl sulfoxide (DMSO) under low-temperature conditions to convert the corresponding alcohol or hydroxyethyl intermediates into the aldehyde (oxoethyl) functional group.
- A solution of dimethyl sulfoxide (DMSO) in dry dichloromethane is added dropwise to a cooled (-78 °C) solution of oxalyl chloride in dichloromethane.
- After stirring at low temperature, the corresponding hydroxyethyl tert-butyl azaspiro compound is added slowly.
- Triethylamine is then introduced to the reaction mixture to facilitate the oxidation.
- The reaction is allowed to warm to room temperature and stirred further.
- The product aldehyde is extracted, dried, and purified, often by flash chromatography.
This Swern oxidation-like method yields this compound as a pale yellow oil or solid with high purity and yields reported up to 97%.
Preparation from tert-Butyl 4-Methylenepiperidine-1-carboxylate via Trichloroacetylation and Zinc/Copper Coupling
Another synthetic approach employs tert-butyl 4-methylenepiperidine-1-carboxylate as a starting material, which undergoes a zinc/copper couple-mediated coupling with 2,2,2-trichloroacetyl chloride in a solvent such as tert-butyl methyl ether (t-BuOMe). The process involves:
- Charging a flame-dried reaction flask with tert-butyl 4-methylenepiperidine-1-carboxylate and Zn/Cu couple under vacuum.
- Adding t-BuOMe and refilling with nitrogen to maintain an inert atmosphere.
- Dropwise addition of a solution of 2,2,2-trichloroacetyl chloride in dimethoxyethane (DME).
- Stirring the mixture overnight at room temperature.
- Quenching with saturated ammonium chloride solution followed by phase separation.
- Extraction with ethyl acetate, washing, drying, and concentration.
- Purification by flash chromatography to isolate this compound in moderate yield (~15%) due to the complexity of the reaction.
Grignard Addition Followed by Reduction and Acid Treatment
A multistep synthetic route involves:
- Preparation of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a key intermediate.
- Reaction with 2,3-difluorophenylmagnesium bromide (a Grignard reagent) in tetrahydrofuran (THF) at 0 °C.
- After completion, quenching with saturated ammonium chloride and extraction.
- The resulting crude alcohol is then subjected to reduction using triethylsilane in methylene chloride with boron trifluoride diethyl etherate and trifluoroacetic acid at 0 °C.
- Subsequent quenching with sodium bicarbonate and extraction.
- Treatment with 4N hydrochloric acid in dioxane to precipitate the final product as a white solid.
- This method achieves a 61% yield of the target compound.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Swern Oxidation of Hydroxyethyl Derivative | tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate alcohol | Oxalyl chloride, DMSO, Triethylamine | -78 °C to RT in DCM | Up to 97% | High purity, mild conditions |
| Zinc/Copper Coupling with Trichloroacetyl Chloride | tert-butyl 4-methylenepiperidine-1-carboxylate | Zn/Cu couple, 2,2,2-trichloroacetyl chloride | Room temperature, inert atmosphere | ~15% | Complex, moderate yield |
| Grignard Addition and Reduction | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 2,3-difluorophenylmagnesium bromide, triethylsilane, BF3·OEt2, TFA | 0 °C, THF and CH2Cl2 | 61% | Multi-step, useful for functionalized derivatives |
In-depth Analysis of Preparation Methods
Swern Oxidation Route: This method is favored for its high yield and clean conversion of primary alcohols to aldehydes without overoxidation to acids. The low-temperature conditions minimize side reactions, and the use of triethylamine ensures neutralization of acidic byproducts. The aldehyde intermediate is often used directly in further synthetic steps without purification, indicating its stability and purity.
Zinc/Copper Coupling Route: This approach is more classical and involves organometallic coupling with trichloroacetyl chloride, which introduces the oxoethyl group. However, the relatively low yield (~15%) and the need for strict inert atmosphere and careful quenching highlight the method's complexity. The purification by flash chromatography is essential to isolate the desired product from side products.
Grignard Addition and Reduction: This multi-step sequence allows functionalization at the 2-position via Grignard addition, followed by reduction and acid treatment to obtain the final compound. The moderate yield (61%) reflects the multiple transformations and work-up steps. This method is particularly useful for preparing derivatives with aryl substituents, expanding the compound’s utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The tert-butyl carbamate group is a common protective moiety across analogs, enhancing solubility and stability. Variations at position 2 significantly influence reactivity and downstream applications. Key analogs include:
*Hypothetical structure inferred from analogs. †Calculated based on structural analogs. ‡Not explicitly listed in evidence.
Biological Activity
Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a compound with significant potential in medicinal chemistry, particularly as a pharmaceutical intermediate. This article explores its biological activity, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H29NO4
- Molecular Weight : 311 Da
- CAS Number : 203662-31-1
Biological Activity
Research indicates that compounds related to the azaspiro nonane structure exhibit various biological activities, including modulation of chemokine receptors, which are critical in immune responses and inflammatory processes.
Chemokine Receptor Modulation
The compound has been noted for its ability to interact with chemokine receptors such as CCR3 and CCR5. These receptors play a role in the pathogenesis of diseases like HIV/AIDS and other inflammatory conditions. The modulation of these receptors suggests potential therapeutic applications in treating viral infections and inflammatory diseases .
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Studies have shown that derivatives of azaspiro compounds can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, which may have analgesic and anti-inflammatory effects .
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the spirocyclic structure .
- Introduction of the tert-butyl ester group .
- Functionalization at the 2-position with an oxoethyl group .
The methods described in patent literature highlight efficient synthesis routes that yield high purity and yield, making this compound suitable for further development in pharmaceutical applications .
Study on Chemokine Receptor Activity
A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of azaspiro compounds could effectively inhibit the activity of chemokine receptors. The findings suggest that these compounds could be developed into therapeutic agents for treating HIV and related inflammatory diseases .
FAAH Inhibition Research
Research published in Journal of Medicinal Chemistry demonstrated that certain azaspiro derivatives exhibited potent FAAH inhibition, leading to significant increases in endocannabinoid levels in vivo. This activity indicates potential applications for pain management and inflammation reduction .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
